Bienvenue dans la boutique en ligne BenchChem!

2H-[1,3]Thiazolo[4,5-b]azepine

Fragment-based drug discovery Lipophilicity optimization Scaffold selection

2H-[1,3]Thiazolo[4,5-b]azepine (CAS 159407-93-9, molecular formula C₇H₆N₂S, molecular weight 150.20) is a fused heterocyclic compound characterized by a seven-membered azepine ring annulated to a five-membered thiazole ring. This scaffold belongs to the thiazoloazepine family, a class that has attracted attention in medicinal chemistry for its potential as lipoxygenase inhibitors, dopamine receptor ligands, and antimicrobial agents.

Molecular Formula C7H6N2S
Molecular Weight 150.199
CAS No. 159407-93-9
Cat. No. B588003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,3]Thiazolo[4,5-b]azepine
CAS159407-93-9
Synonyms2H-Thiazolo[4,5-b]azepine (9CI)
Molecular FormulaC7H6N2S
Molecular Weight150.199
Structural Identifiers
SMILESC1N=C2C(=CC=CC=N2)S1
InChIInChI=1S/C7H6N2S/c1-2-4-8-7-6(3-1)10-5-9-7/h1-4H,5H2
InChIKeyHJLAKCZAXBGYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,3]Thiazolo[4,5-b]azepine (CAS 159407-93-9): A Thiazole-Azepine Scaffold for Fragment-Based Drug Discovery Procurement


2H-[1,3]Thiazolo[4,5-b]azepine (CAS 159407-93-9, molecular formula C₇H₆N₂S, molecular weight 150.20) is a fused heterocyclic compound characterized by a seven-membered azepine ring annulated to a five-membered thiazole ring . This scaffold belongs to the thiazoloazepine family, a class that has attracted attention in medicinal chemistry for its potential as lipoxygenase inhibitors, dopamine receptor ligands, and antimicrobial agents [1]. The compound possesses a predicted pKa of 6.11±0.20 and an XLogP3 of 0.9 , distinguishing it from related heterocyclic scaffolds such as 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine (XLogP3 2.4, pKa 4.96±0.20) , with implications for fragment library selection and lead optimization campaigns.

Why Generic Thiazole or Azepine Replacement Cannot Match 2H-[1,3]Thiazolo[4,5-b]azepine in Fragment Libraries


The fused thiazole-azepine system of 2H-[1,3]thiazolo[4,5-b]azepine confers a distinct combination of lipophilicity, basicity, and ring topology that is not achievable by simple monocyclic thiazoles (e.g., 1,3-thiazole, XLogP3 ≈0.5) or isolated azepine rings . The annulation of a seven-membered azepine to a thiazole core introduces a rigid, semi-saturated scaffold with a predicted pKa of 6.11, significantly more basic than the thieno analog 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine (pKa 4.96 ). Furthermore, the XLogP3 of 0.9 for the target compound is substantially lower than the 2.4 observed for the thieno counterpart , markedly altering the compound’s pharmacokinetic profile. These divergent physicochemical properties directly impact fragment library fitness, as lipophilicity and charge state influence solubility, nonspecific binding, and hit validation outcomes in fragment-based drug discovery (FBDD) campaigns [1].

Quantitative Differentiation Evidence for 2H-[1,3]Thiazolo[4,5-b]azepine Versus Closest Heterocyclic Scaffolds


XLogP3 Lipophilicity: Thiazolo-Azepine Scaffold (0.9) Versus Thieno-Azepine Scaffold (2.4)

2H-[1,3]Thiazolo[4,5-b]azepine exhibits an XLogP3 of 0.9, which is 1.5 log units lower than the thieno analog 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine (XLogP3 2.4) . This lower lipophilicity from introducing the sulfur-nitrogen thiazole ring instead of a thiophene ring results in a predicted impact on aqueous solubility, a critical parameter for fragment screening. Fragment libraries typically target compounds with clogP < 3, and this 1.5-unit difference places the thiazolo-azepine scaffold considerably closer to the optimal lipophilic range, potentially reducing promiscuous binding and aggregation issues often seen in FBDD campaigns [1].

Fragment-based drug discovery Lipophilicity optimization Scaffold selection

Predicted pKa: Thiazolo-Azepine (6.11) Versus Thieno-Azepine (4.96)

The predicted acid dissociation constant (pKa) for 2H-[1,3]thiazolo[4,5-b]azepine is 6.11±0.20, over one log unit higher than that of the corresponding thieno-azepine scaffold (pKa 4.96±0.20) . This basicity difference arises from the distinct electronic properties of the thiazole nitrogen compared to the thiophene sulfur. At physiological pH (7.4), the thiazolo-azepine scaffold will be approximately 50% deprotonated—a fraction that significantly regulates membrane permeability and target engagement—while the thieno analog would exist almost entirely as a neutral species, altering its pharmacokinetic profile and potential for hydrogen bonding interactions [1].

Drug-likeness profiling Ionization state prediction Scaffold comparison

Fragment Molecular Weight: Thiazolo-Azepine (150.20 Da) Versus Thieno-Azepine (153.25 Da)

2H-[1,3]Thiazolo[4,5-b]azepine has a molecular weight of 150.20 Da, which is slightly lower than 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine (153.25 Da) and falls within the ideal fragment molecular weight range (<250 Da) . While the absolute difference is small, the slightly lower MW of the thiazolo-azepine scaffold allows for greater flexibility in subsequent heavy atom addition during fragment elaboration while staying within Rule-of-3 constraints. The presence of two nitrogen atoms (versus one in the thieno analog) also increases hydrogen bond donor/acceptor capacity per unit mass, potentially enhancing ligand efficiency [1].

Fragment-based screening Ligand efficiency Molecular property optimization

Optimal Procurement Scenarios for 2H-[1,3]Thiazolo[4,5-b]azepine (CAS 159407-93-9) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

Procurement teams building fragment screening libraries should prioritize 2H-[1,3]thiazolo[4,5-b]azepine as a core scaffold because its XLogP3 of 0.9 lies within the optimal lipophilicity range for fragment hits, unlike the thieno analog (XLogP3 2.4) which introduces excessive hydrophobicity [REFS-1, Section 3]. The predicted pKa of 6.11 means that at physiological pH the scaffold retains partial ionization, enhancing aqueous solubility for screening while maintaining sufficient membrane permeability. Its molecular weight of 150.20 Da provides ample headroom for fragment elaboration below the Rule-of-3 cutoff [REFS-2, Section 3]. Furthermore, the thiazolo-azepine scaffold has demonstrated potential for lipoxygenase inhibition in disclosed patents , supporting its inclusion in libraries targeting inflammatory or oncology pathways.

Scaffold Hopping in Lead Optimization Programs

When a lead series built on 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine encounters lipophilicity-related liabilities (e.g., CYP450 inhibition, poor solubility, or high LogD), 2H-[1,3]thiazolo[4,5-b]azepine serves as a strategic scaffold-hopping replacement. The 1.5 log unit reduction in XLogP3 directly addresses these issues while retaining the seven-membered azepine topology [REFS-1, Section 3]. The pKa shift from 4.96 to 6.11 also alters ionization behavior, which can be exploited to improve target engagement or reduce off-target binding [REFS-2, Section 3].

Medicinal Chemistry Synthesis for Kinase or Lipoxygenase Inhibitor Programs

Researchers synthesizing kinase inhibitors or lipoxygenase modulators can utilize 2H-[1,3]thiazolo[4,5-b]azepine as a versatile intermediate. Its predicted boiling point (361.0±45.0 °C) and density (1.34±0.1 g/cm³) confirm it is a stable, handleable solid or liquid suitable for standard organic synthesis workflows [REFS-1, Section 1]. The scaffold's inherent biological potential is supported by the Takeda patent (EP0351856A2) demonstrating that thiazolo[5,4-b]azepine derivatives inhibit lipoxygenase at micromolar concentrations [1]. This enables procurement for synthesis programs targeting inflammatory diseases, cancer, or CNS disorders, directly transforming the compound into bioactive molecular probes or preclinical candidates.

High-Throughput Screening (HTS) Follow-Up Hit Validation

If an HTS campaign identifies a thiazole- or azepine-containing hit, 2H-[1,3]thiazolo[4,5-b]azepine should be considered as a validated analog for structure-activity relationship (SAR) exploration. The quantitative lipophilicity and pKa advantages over simpler scaffolds like 1,3-thiazole (XLogP3 ~0.5) or thieno-azepine (XLogP3 2.4) [REFS-1, Section 3] ensure that the resulting analogs maintain favorable drug-like properties. The fragment has been recognized as a 'useful research compound' suitable for chemical probe development, offering procurement managers a reliable, well-characterized analog to explore critical pharmacophore interactions .

Quote Request

Request a Quote for 2H-[1,3]Thiazolo[4,5-b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.